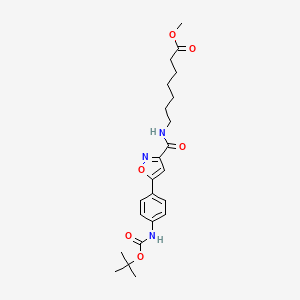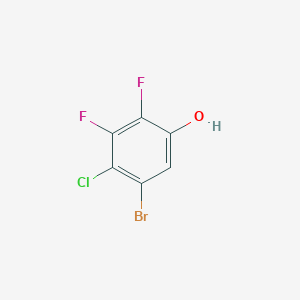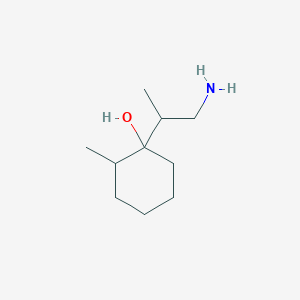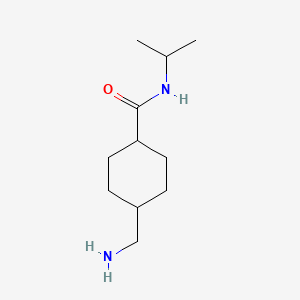
1-methyl-3-pentylimidazol-1-ium;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-pentylimidazol-1-ium;perchlorate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. This compound consists of a 1-methyl-3-pentylimidazolium cation and a perchlorate anion. Ionic liquids like this one are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-pentylimidazol-1-ium;perchlorate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-bromopentane to form 1-methyl-3-pentylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with sodium perchlorate to yield the desired ionic liquid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-pentylimidazol-1-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation reactions can lead to the formation of imidazolium-based radicals or other oxidized species.
Substitution: Substitution reactions can yield various substituted imidazolium compounds.
Scientific Research Applications
1-methyl-3-pentylimidazol-1-ium;perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Investigated for its potential use in biocatalysis and enzyme stabilization.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-methyl-3-pentylimidazol-1-ium;perchlorate is primarily influenced by its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. The perchlorate anion can participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-butylimidazolium chloride
- 1-methyl-3-hexylimidazolium bromide
- 1-ethyl-3-methylimidazolium tetrafluoroborate
Uniqueness
1-methyl-3-pentylimidazol-1-ium;perchlorate stands out due to its specific combination of the imidazolium cation and perchlorate anion, which imparts unique properties such as high thermal stability and strong oxidizing ability. This makes it particularly useful in applications requiring robust and reactive ionic liquids.
Properties
CAS No. |
1632464-21-1 |
|---|---|
Molecular Formula |
C9H17ClN2O4 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
1-methyl-3-pentylimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C9H17N2.ClHO4/c1-3-4-5-6-11-8-7-10(2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UHDVHZVYFFJUIO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)




![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)



![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
